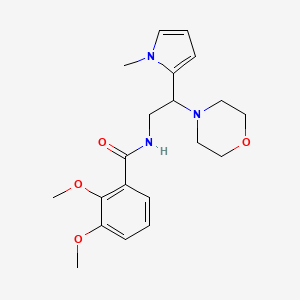
2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a benzamide derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C_{17}H_{24}N_{2}O_{3}
- Molecular Weight : 304.39 g/mol
- IUPAC Name : this compound
This compound features a benzamide core substituted with two methoxy groups and a morpholinoethyl side chain linked to a pyrrole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:
1. Anticancer Activity
Several studies have reported the anticancer properties of benzamide derivatives, including the target compound. The mechanism often involves the inhibition of key enzymes involved in tumor progression:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar benzamide derivatives have shown to lower cellular NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .
2. Neuroprotective Effects
Research indicates that compounds with similar structures may exert neuroprotective effects through modulation of neurotransmitter systems. This includes potential interactions with GABA_A receptors, which are crucial for maintaining neuronal excitability .
3. Anti-inflammatory Properties
Benzamide derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Study on Antitumor Effects
In a clinical study involving patients treated with benzamide derivatives, significant antitumor effects were observed in a subset of patients who had previously shown resistance to standard therapies. These findings suggest that the compound could be beneficial in overcoming drug resistance in cancer treatments .
Neuroprotective Mechanisms
A study exploring the neuroprotective mechanisms of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cultures. This suggests a potential application for neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-22-9-5-7-16(22)17(23-10-12-27-13-11-23)14-21-20(24)15-6-4-8-18(25-2)19(15)26-3/h4-9,17H,10-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJOCYPVSYWJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














